8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol
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Overview
Description
20-Hydroxyaflavinine is a natural product belonging to the group of plant alkaloids. It is a yellow crystal or powder substance with relatively low solubility in water but can be dissolved in alcohols and ketones . This compound is derived from the metabolites of the ascomycete fungus Tricladium sp. and has been shown to have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-Hydroxyaflavinine can be produced by the strain of Aspergillus flavus and is isolated from the crude extract of the ascomycete fungus. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods: The industrial production of 20-Hydroxyaflavinine involves the fermentation of Aspergillus flavus under controlled conditions to maximize the yield of the compound. The crude extract is then purified using various chromatographic techniques to isolate 20-Hydroxyaflavinine.
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxyaflavinine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 20-Hydroxyaflavinine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
20-Hydroxyaflavinine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the biosynthesis of alkaloids and diterpenoids.
Industry: 20-Hydroxyaflavinine is used in the agricultural industry as an insecticidal and antifeedant agent.
Mechanism of Action
20-Hydroxyaflavinine exerts its effects by binding to the DNA of cells and inhibiting the synthesis of both RNA and proteins . This mechanism is particularly effective against cancer cells, where it disrupts the cellular processes necessary for growth and proliferation. The compound also targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Aflavinine: Another indolditerpene with similar biological activities.
Epoxyeujindole-A: A congener of aflavinine with antiviral properties.
Aflavazole: A related compound with insecticidal effects.
Uniqueness: 20-Hydroxyaflavinine is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit cancer cell growth and its potential as an insecticidal agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C28H39NO2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
InChI |
InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15-18,23-24,26,29-31H,10-14H2,1-5H3 |
InChI Key |
GVGMWTZTHQRHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O |
Origin of Product |
United States |
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